Eupaglehnin C: A Technical Guide to its Structure Elucidation and Spectroscopic Profile
Eupaglehnin C: A Technical Guide to its Structure Elucidation and Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupaglehnin C is a naturally occurring germacrane-type sesquiterpenoid, a class of organic compounds with a characteristic ten-membered ring system that has garnered significant interest in the scientific community due to its diverse biological activities. Isolated from Eupatorium glehni, a plant belonging to the Asteraceae family, Eupaglehnin C is part of a larger family of related sesquiterpenoids. This technical guide provides a comprehensive overview of the structure elucidation of Eupaglehnin C, presenting the available spectroscopic data and outlining the general experimental protocols employed for the isolation and characterization of this class of compounds.
While the primary literature has established the structure of Eupaglehnin C, the complete raw spectroscopic data is not fully available in the public domain. This guide, therefore, synthesizes the confirmed information and complements it with established methodologies for the structural analysis of germacrane sesquiterpenoids.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆O₅ | [1][2] |
| Molecular Weight | 346.42 g/mol | [2] |
| CAS Number | 476630-49-6 | [2] |
| Optical Rotation | [α]D²⁰ -148.0° (c 0.20, CHCl₃) | [3] |
Spectroscopic Data
The structure of Eupaglehnin C was determined primarily through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete assigned ¹H and ¹³C NMR data for Eupaglehnin C are not publicly available in detail. However, the primary literature notes that the ¹H-NMR spectrum of Eupaglehnin C is very similar to that of its analogues, Eupaglehnin A and B.[3] The structural elucidation relied on a combination of 1D and 2D NMR experiments, such as COSY, HMQC, and HMBC, which are standard techniques for determining the connectivity and stereochemistry of complex natural products.
Based on the known structure of Eupaglehnin C and typical chemical shifts for germacrane-type sesquiterpenoids, the following is a representative, albeit not experimentally verified, summary of the expected NMR data.
Table 1: Postulated ¹H NMR Spectroscopic Data for Eupaglehnin C
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
| Data not publicly available |
Table 2: Postulated ¹³C NMR Spectroscopic Data for Eupaglehnin C
| Position | δC (ppm) |
| ... | ... |
| Data not publicly available |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was used to confirm the molecular formula of Eupaglehnin C as C₂₀H₂₆O₅.[3] The detailed fragmentation pattern, which is crucial for structural confirmation, has not been published. A typical mass spectrometry analysis for a compound like Eupaglehnin C would involve techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to generate the molecular ion and its fragments.
Table 3: Mass Spectrometry Data for Eupaglehnin C
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |
| CI-HR-MS | Positive | 347.1807 | C₂₀H₂₇O₅ |
Infrared (IR) Spectroscopy
Specific IR absorption data for Eupaglehnin C is not available. However, based on its functional groups (hydroxyl, ester, lactone, and alkene), the IR spectrum would be expected to show characteristic absorption bands.
Table 4: Expected Infrared (IR) Absorption Bands for Eupaglehnin C
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C=O (ester) | 1750-1735 (strong) |
| C=O (γ-lactone) | 1780-1760 (strong) |
| C=C (alkene) | 1680-1640 (weak to medium) |
| C-O (ester, alcohol) | 1300-1000 (strong) |
Experimental Protocols
Detailed experimental protocols for the isolation and purification of Eupaglehnin C are not explicitly published. However, a general procedure for the isolation of germacranolides from Eupatorium species can be outlined as follows.
General Isolation Procedure
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Extraction: The air-dried and powdered aerial parts of Eupatorium glehni are extracted with a suitable solvent, typically methanol (MeOH), at room temperature. The extraction is usually repeated multiple times to ensure exhaustive recovery of the compounds.
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Solvent Partitioning: The crude methanol extract is concentrated under reduced pressure and then partitioned between an immiscible solvent system, such as ethyl acetate (EtOAc) and water, to separate compounds based on their polarity.
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Chromatographic Separation: The EtOAc-soluble fraction, which is expected to contain the sesquiterpenoids, is subjected to a series of chromatographic techniques for further purification.
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Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system of increasing polarity, for instance, a mixture of n-hexane and ethyl acetate.
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Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified on a Sephadex LH-20 column, eluting with a solvent like methanol, to separate molecules based on their size.
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High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC, often on a reversed-phase (C18) or normal-phase column with an appropriate solvent system.
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Structure Elucidation Workflow
The structural elucidation of a novel natural product like Eupaglehnin C follows a logical workflow that integrates various spectroscopic and analytical techniques.
Signaling Pathways and Biological Activity
Information regarding the specific signaling pathways modulated by Eupaglehnin C is not yet available in the scientific literature. However, many germacrane-type sesquiterpenoids have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. Further research is required to elucidate the bioactivity and mechanism of action of Eupaglehnin C.
Conclusion
Eupaglehnin C represents one of the many structurally diverse sesquiterpenoids isolated from the Eupatorium genus. Its structure has been established through a combination of spectroscopic methods, which are the cornerstone of modern natural product chemistry. While the complete, detailed spectroscopic dataset is not fully accessible, the available information provides a solid foundation for its identification. This technical guide serves as a valuable resource for researchers in the field of natural products and drug discovery, summarizing the current knowledge on Eupaglehnin C and outlining the standard methodologies for the investigation of such compounds. Further studies are warranted to fully characterize its spectroscopic properties and to explore its potential biological activities.
